molecular formula C14H10FN5S B12028344 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12028344
M. Wt: 299.33 g/mol
InChI Key: ZLTZTKUSYAUSRG-CAOOACKPSA-N
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Description

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-fluorobenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3-benzyloxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FN5S

Molecular Weight

299.33 g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN5S/c15-12-5-1-3-10(7-12)8-17-20-13(18-19-14(20)21)11-4-2-6-16-9-11/h1-9H,(H,19,21)/b17-8+

InChI Key

ZLTZTKUSYAUSRG-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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